molecular formula C14H19NO2 B15163344 Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate CAS No. 143619-67-4

Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate

Cat. No.: B15163344
CAS No.: 143619-67-4
M. Wt: 233.31 g/mol
InChI Key: XQRSKPZNEIKFCC-UHFFFAOYSA-N
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Description

Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate is a cyclohexane derivative substituted at the 1-position with a pyridin-3-yl group and an ethyl ester moiety.

Properties

CAS No.

143619-67-4

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 1-pyridin-3-ylcyclohexane-1-carboxylate

InChI

InChI=1S/C14H19NO2/c1-2-17-13(16)14(8-4-3-5-9-14)12-7-6-10-15-11-12/h6-7,10-11H,2-5,8-9H2,1H3

InChI Key

XQRSKPZNEIKFCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate typically involves the esterification of 1-(pyridin-3-yl)cyclohexane-1-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.

Chemical Reactions Analysis

Oxidation Reactions

The ester group in Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate undergoes oxidation to form carboxylic acids or ketones .

  • Reagents : Potassium permanganate (KMnO₄) in acidic conditions.

  • Mechanism : The ester is oxidized to a carboxylic acid via cleavage of the ester bond .

Reaction TypeReagents/ConditionsProduct
OxidationKMnO₄, H⁺, aqueous1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid

Reduction Reactions

Reduction converts the ester group to a primary alcohol .

  • Reagents : Lithium aluminum hydride (LiAlH₄) in ether.

  • Mechanism : The ester is reduced to an alcohol via nucleophilic attack on the carbonyl carbon .

Reaction TypeReagents/ConditionsProduct
ReductionLiAlH₄, THF1-(Pyridin-3-yl)cyclohexanol

Substitution Reactions

The pyridine ring may undergo nucleophilic aromatic substitution due to its electron-deficient nature.

  • Reagents : Halogens (Cl₂, Br₂) or alkylating agents (R-X).

  • Mechanism : Electrophilic substitution occurs at the pyridine ring’s para position relative to the cyclohexane group .

Reaction TypeReagents/ConditionsProduct
SubstitutionCl₂, FeCl₃1-(3-Chloropyridin-3-yl)cyclohexane-1-carboxylate

Ester Hydrolysis

Basic or acidic hydrolysis converts the ester to a carboxylic acid .

  • Reagents : NaOH (basic) or HCl (acidic).

  • Mechanism : Saponification or acid-catalyzed cleavage of the ester bond .

Reaction TypeReagents/ConditionsProduct
HydrolysisNaOH, H₂O, heat1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid

Amide Coupling

The ester can react with amines to form carboxamides .

  • Reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and amines.

  • Mechanism : Activation of the ester followed by nucleophilic attack by the amine .

Reaction TypeReagents/ConditionsProduct
Amide CouplingHATU, amine, DMFN-Alkyl/N-aryl amides

Comparative Reaction Analysis

The pyridine substituent’s position (e.g., pyridin-3-yl vs. pyridin-4-yl) significantly influences reactivity. For example:

  • Pyridin-3-yl : Enhanced electron-deficiency at the ortho position, favoring substitution .

  • Pyridin-4-yl : Sustained aromatic stability due to para substitution.

Substituent PositionKey Reactivity FeatureImpact on Reaction
Pyridin-3-ylIncreased electron-deficiencyFacilitates substitution
Pyridin-4-ylReduced electron-deficiencySlower substitution

Therapeutic Relevance

Pyridine-substituted cyclohexane derivatives exhibit enzyme-targeting potential , such as kinase inhibition. Structural modifications (e.g., substituents on the pyridine ring) optimize potency and pharmacokinetics .

Scientific Research Applications

Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the ester group can undergo hydrolysis to release the active carboxylic acid.

Comparison with Similar Compounds

Structural Analogs: Variations in Ring Systems

Cyclohexane vs. Cyclopropane

Ethyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate (CAS 351421-95-9) replaces the cyclohexane ring with a cyclopropane. Cyclopropane derivatives are often explored for their unique stereoelectronic properties .

Table 1: Comparison of Cyclohexane and Cyclopropane Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate C₁₄H₁₇NO₂ 231.29 Six-membered cyclohexane ring
Ethyl 1-(pyridin-3-yl)cyclopropane-1-carboxylate C₁₁H₁₁NO₂ 189.21 Three-membered cyclopropane ring
Cyclohexane Derivatives with Additional Functional Groups

This contrasts with the pyridinyl-substituted analog, which may exhibit different solubility and biological activity .

Substituent Variations

Pyridinyl vs. Aryl Substituents
  • Chlorophenyl Substituent: Ethyl 1-(3-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylate (CAS 477859-63-5) incorporates a chlorophenyl group and a pyridazine ring.
  • Cyanobenzyl Substituent: Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate () includes a cyano group, which may stabilize the ester via resonance effects. The azide group introduces explosive reactivity risks, unlike the pyridinyl analog .

Table 2: Substituent Effects on Key Properties

Compound Substituent Key Property Impact
This compound Pyridin-3-yl Moderate polarity, basicity from pyridine
Ethyl 1-(3-chlorophenyl)-...carboxylate 3-Chlorophenyl Increased lipophilicity, electron withdrawal
Ethyl 3-azido-1-(3-cyanobenzyl)-...carboxylate 3-Cyanobenzyl, azide High reactivity (azide), resonance stabilization

Functional Group Variations

Ester vs. Amine/Carbamate Groups

Ethyl 2-amino-1-cyclohexene-1-carboxylate () replaces the pyridinyl group with an amine, altering solubility and enabling peptide coupling reactions. The conjugated enamine system in this compound contrasts with the aromatic pyridine ring in the target molecule .

Triazole and Pyrazole Hybrids
  • Triazole Derivatives: Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate () demonstrates intramolecular hydrogen bonding (C–H⋯O/N), stabilizing its conformation. Similar interactions may occur in the pyridinyl-cyclohexane carboxylate, affecting crystallinity .
  • Pyrazole Derivatives : Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate () combines a pyrazole ring with a cyclohexyl group, highlighting the role of heterocycles in agrochemical activity .

Physicochemical Properties

  • Melting Points: Ethyl 3-azido-1-(3-cyanobenzyl)-1H-pyrazole-4-carboxylate melts at 115.9–161.2°C , whereas pyridinyl-cyclohexane analogs likely have lower melting points due to reduced polarity.
  • Solubility : Hydroxyl/ketone-substituted cyclohexane () is more polar than the pyridinyl analog, suggesting better aqueous solubility .

Biological Activity

Ethyl 1-(pyridin-3-yl)cyclohexane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring attached to a cyclohexane moiety through an ethyl ester functional group. The molecular formula is C13H15N1O2C_{13}H_{15}N_{1}O_{2}, with a molecular weight of approximately 219.26 g/mol. Its structure can be represented as follows:

Ethyl 1 pyridin 3 yl cyclohexane 1 carboxylate\text{Ethyl 1 pyridin 3 yl cyclohexane 1 carboxylate}

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including receptors and enzymes. Studies have shown that compounds with similar structures can act as positive allosteric modulators for nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission and can influence cognitive functions .

In particular, the compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Preliminary data suggest that derivatives of this compound may demonstrate significant inhibitory effects on COX-2 activity, similar to established anti-inflammatory drugs .

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of this compound and its analogs. The following table summarizes the IC50 values for various biological activities:

CompoundTargetIC50 (µM)Reference
This compoundCOX-20.04 ± 0.01
Analog AnAChR0.16
Analog BnAChR0.14

These results indicate that this compound exhibits potent activity against COX-2, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have explored the therapeutic potential of pyridine derivatives, including this compound:

  • Anti-inflammatory Effects : In a study evaluating various pyridine derivatives for anti-inflammatory activity, compounds similar to this compound were shown to significantly reduce edema in animal models, demonstrating comparable efficacy to traditional NSAIDs like indomethacin .
  • Neuroprotective Properties : Research indicated that certain analogs could enhance cognitive function through modulation of nAChRs, potentially offering neuroprotective effects against conditions like Alzheimer's disease .

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